molecular formula C10H13N5O4 B12808429 (3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12808429
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-NYDYUERISA-N
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Description

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. Adenosine is one of the four nucleoside building blocks of RNA and its derivative, deoxyadenosine, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine can be synthesized through several methods. One common synthetic route involves the reaction of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. Another method involves the enzymatic synthesis using adenosine phosphorylase, which catalyzes the reaction between adenine and ribose-1-phosphate .

Industrial Production Methods

Industrial production of adenosine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce adenosine, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Adenosine undergoes several types of chemical reactions, including:

    Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

    Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

    Hydrolysis: Adenosine can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions

    Oxidation: Catalyzed by adenosine deaminase under physiological conditions.

    Phosphorylation: Catalyzed by kinases in the presence of ATP and magnesium ions.

    Hydrolysis: Catalyzed by acid or enzymatic hydrolysis.

Major Products

    Oxidation: Inosine

    Phosphorylation: AMP, ADP, ATP

    Hydrolysis: Adenine, Ribose

Scientific Research Applications

Adenosine has a wide range of applications in scientific research:

Mechanism of Action

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors leads to a decrease in heart rate and inhibition of neurotransmitter release, while activation of A2A receptors causes vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Adenosine is unique among nucleosides due to its specific interactions with adenosine receptors. Similar compounds include:

Adenosine’s unique ability to interact with its specific receptors and its role in energy transfer and signal transduction make it a vital compound in both biological and medical research .

Properties

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m1/s1

InChI Key

OIRDTQYFTABQOQ-NYDYUERISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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